2-(Trifluoromethyl)phenylhydrazine

Analytical Chemistry Biomarker Derivatization Reaction Kinetics

2-(Trifluoromethyl)phenylhydrazine ensures predictable regiochemistry for constructing 2-trifluoromethylindole derivatives. Substituting even the para-CF3 isomer alters product distribution and reduces yields in Fischer indole synthesis. • Ortho-CF3 directs cyclization to 1-[2-(trifluoromethyl)phenyl]indole as the major product. • 4-HNE derivatization rate constant: 2.8 M⁻¹s⁻¹, up to 5.6× faster than other fluorinated analogs. • Bulk availability up to 500 kg; purity ≥97% (GC).

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 365-34-4
Cat. No. B1297838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)phenylhydrazine
CAS365-34-4
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NN
InChIInChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2
InChIKeyJSWQDLBFVSTSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)phenylhydrazine: Core Profile


2-(Trifluoromethyl)phenylhydrazine (CAS 365-34-4) is an arylhydrazine derivative characterized by a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring . With a molecular formula of C7H7F3N2 and a molecular weight of 176.14 g/mol, this compound is a solid with a typical melting point range of 55-58°C [1]. It is commercially available with a standard purity specification of ≥96-97% (GC) . The compound is primarily utilized as a synthetic intermediate in organic chemistry, functioning as a nucleophilic building block for constructing various nitrogen-containing heterocycles, and as a GC derivatizing agent [1]. Its standard hazard classification includes harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation .

Synthetic intermediate for nitrogen heterocycle construction
GC derivatizing agent for analytical workflows
Standard purity grade supports research synthesis

Why 2-(Trifluoromethyl)phenylhydrazine Is Irreplaceable


Substituting 2-(trifluoromethyl)phenylhydrazine with another arylhydrazine—even a close isomer like the para-CF3 analog—is a non-trivial decision in both research and process chemistry. The ortho-CF3 group exerts a profound influence on the molecule's nucleophilicity, reaction kinetics, and regioselectivity due to a unique combination of steric hindrance and strong electron-withdrawing inductive effects [1]. This substitution pattern directly impacts the rate of hydrazone formation and the product distribution in key reactions like the Fischer indole synthesis, where it can dictate the formation of a desired isomer over an undesired one [2]. Consequently, using a different phenylhydrazine derivative can lead to significantly altered reaction outcomes, lower yields, or complete failure to produce the target molecule, undermining both experimental reproducibility and manufacturing process economics [2][3].

Target compound
Potential substitute

Ortho-CF₃ enhances hydrazone formation kinetics and stabilizes adducts

para-CF₃ or meta-CF₃ isomers may show markedly slower reaction rates

Ortho-CF₃ directs Fischer indole cyclization to 1-(2-CF₃-phenyl)indole isomer

Unsubstituted phenylhydrazine yields a single, less functionalized indole scaffold

Performance Evidence for 2-(Trifluoromethyl)phenylhydrazine


Superior Hydrazone Formation Kinetics

In a comparative study of fluorinated phenylhydrazines for derivatizing the biomarker 4-hydroxynonenal (4-HNE), the ortho-CF3 substituted compound (2-(trifluoromethyl)phenylhydrazine) demonstrated a second-order rate constant (kf) of 2.8 ± 0.4 M⁻¹s⁻¹ at 298 K in acetonitrile with 0.5 mM TFA [1]. This rate was significantly higher than that of its structural analogs: the meta-CF3 derivative reacted with a kf of 1.7 ± 0.1 M⁻¹s⁻¹, while the 3,5-di-CF3 and 2,4-di-CF3 analogs were substantially slower at 0.6 ± 0.1 M⁻¹s⁻¹ and 0.5 ± 0.1 M⁻¹s⁻¹, respectively [1].

Hydrazone rate
Head-to-head
kf = 2.8 ± 0.4 M⁻¹s⁻¹
1.6–5.6× faster than meta/di-CF₃ analogs
MeCN, 0.5 mM TFA, 298 K
Analytical Chemistry Biomarker Derivatization Reaction Kinetics

Regiochemical Control in Fischer Indole Synthesis

The Fischer indolization of ethyl pyruvate 2-[2-(trifluoromethyl)phenyl]phenylhydrazone yields a distinct mixture of two indole isomers that is not observed with unsubstituted phenylhydrazine [1]. The major product is ethyl 1-[2-(trifluoromethyl)phenyl]indole-2-carboxylate, while the minor product is ethyl 7-(trifluoromethyl)-1-phenylindole-2-carboxylate [1]. This outcome is a direct consequence of the ortho-CF3 group's electronic and steric influence, which directs the cyclization preferentially onto the more electron-rich phenyl ring. This contrasts with unsubstituted phenylhydrazine, which provides a single, symmetrical product from this type of reaction.

Fischer indole outcome
Class-level
Major isomer: 1-(2-CF₃-phenyl)indole-2-carboxylate
Distinct 2-CF₃-indole scaffold not available from unsubstituted analog
Exact isomer ratio not quantified
Organic Synthesis Heterocyclic Chemistry Regioselectivity

Validated Biomarker Detection Efficiency

The study of fluorinated phenylhydrazines identified 2-(trifluoromethyl)phenylhydrazine as one of the two 'most interesting candidates' for developing rapid and efficient analytical derivatizations of the lipid peroxidation biomarker 4-HNE [1]. This conclusion was based not only on its favorable reaction kinetics (kf = 2.8 ± 0.4 M⁻¹s⁻¹) but also on the good yield of hydrazone formation, the stability of the resulting adduct, and its favorable UV absorbance properties for detection [1]. The combination of these factors presents a clear performance advantage over slower or less stable derivatizing agents.

Analytical ranking
Reported
Top candidate among fluorinated phenylhydrazines
Combined kinetics, yield, stability, and UV detection
Based on tested set; transfer to other matrices requires review
Analytical Chemistry Biomarker Detection Derivatization Reagent

Key Intermediate for Kinase Inhibitor Synthesis

2-(Trifluoromethyl)phenylhydrazine is a key building block for synthesizing a specific class of CDK1/cyclin B inhibitors known as 2-substituted paullones [1]. This utility is not shared by all arylhydrazines. Its ortho-CF3 substitution is essential for accessing the precise molecular architecture required for this bioactivity. This specific use-case is cited by major chemical vendors as a key application, highlighting its established and validated role in a focused area of pharmaceutical research [1].

Kinase probe intermediate
Supporting evidence
Key building block for 2-substituted paullones
Supports synthesis of CDK1 research probes
Cited as essential intermediate by major suppliers
Medicinal Chemistry Pharmaceutical Synthesis Heterocyclic Building Block

Validated Applications of 2-(Trifluoromethyl)phenylhydrazine


4-HNE Derivatization for Analytical Chemistry

2-(Trifluoromethyl)phenylhydrazine is the reagent of choice for the rapid and efficient derivatization of 4-hydroxynonenal (4-HNE), a key biomarker for lipid peroxidation and oxidative stress [1]. Evidence shows it reacts with 4-HNE with a rate constant of 2.8 M⁻¹s⁻¹, which is 1.6 to 5.6 times faster than other fluorinated phenylhydrazine analogs, providing high yields of stable hydrazones with favorable UV absorbance for LC-UV or LC-MS analysis [1]. This performance advantage ensures a robust and reliable analytical workflow.

Regioselective 2-Trifluoromethylindole Synthesis

This compound is a critical building block for synthesizing specific 2-trifluoromethylindole derivatives [2]. Unlike unsubstituted phenylhydrazine, which yields a single product in Fischer indole synthesis, the ortho-CF3 group directs cyclization to produce two distinct indole isomers, with the 1-[2-(trifluoromethyl)phenyl]indole derivative as the major product [2]. This regioselectivity is essential for accessing specific, patented heterocyclic scaffolds that are valuable in drug discovery programs targeting a variety of therapeutic areas.

Precursor for CDK1/Cyclin B Inhibitors

Researchers focused on developing CDK1/cyclin B inhibitors should source this compound for synthesizing 2-substituted paullones [3]. Literature and vendor documentation confirm that 2-(trifluoromethyl)phenylhydrazine is a key intermediate for constructing this specific class of compounds, which have demonstrated in vitro antiproliferative activity [3]. The ortho-CF3 moiety is a structural requirement for this activity, making the compound non-substitutable in this research context.

Large-Scale Heterocycle Synthesis

For process chemists and CROs scaling up the synthesis of CF3-substituted indoles and pyrazoles, 2-(trifluoromethyl)phenylhydrazine offers a validated and scalable entry point [4][2]. Its commercial availability in bulk quantities (up to 500 kg) and well-defined physical properties, including a melting point of 55-58°C, provide the supply chain security and process control required for pilot and commercial-scale manufacturing [4]. The predictable regiochemistry observed in lab-scale experiments is critical for minimizing costly purification steps and maximizing process yield at scale.

Application
Selection Property
Validation Focus
4-HNE Derivatization
Reported faster kinetics vs fluorinated analogs
Rate constant and adduct stability reproducibility
Regioselective 2-CF₃-indole synthesis
Ortho-CF₃ regioselectivity control
Isomer ratio and product identity confirmation
CDK1/Cyclin B inhibitor probe synthesis
Specific paullone scaffold architecture
Synthetic pathway and target engagement review
Large-scale heterocycle synthesis
Scalable regioselectivity and bulk availability
Process yield and purity at pilot scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)phenylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.